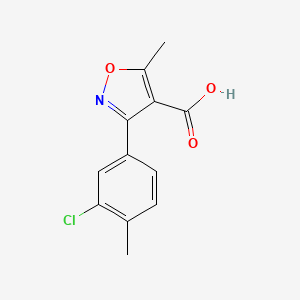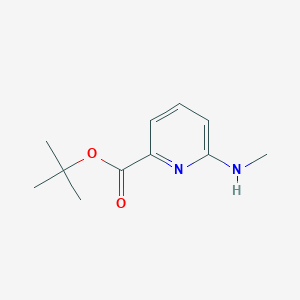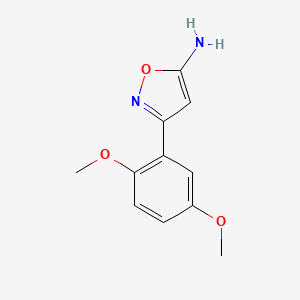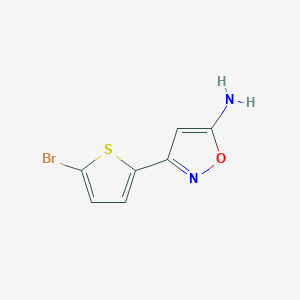![molecular formula C10H17NO2 B13541884 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the following structural formula:
C8H15NO2
. It belongs to the class of bicyclic compounds and contains a nonane ring fused with a pyrrolidine ring. The compound’s unique structure makes it interesting for various applications.Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate. One common method involves the cyclization of a suitable precursor, such as an amine or an amino acid derivative, under specific conditions. For example, the reaction between an appropriate amine and a carboxylic acid ester can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under acidic conditions, using Lewis acids or Brønsted acids. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Análisis De Reacciones Químicas
Reactivity:: Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various reactions, including:
Substitution Reactions: Nucleophilic substitution at the carbonyl carbon or the nitrogen atom.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ring-Opening Reactions: Cleavage of the nonane ring to form linear derivatives.
Nucleophilic Substitution: Ammonium salts, alkoxides, or amines as nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:: The specific products depend on the reaction conditions. Hydrolysis of the ester group yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates due to its unique structure.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For creating functional materials.
Mecanismo De Acción
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific receptors or enzymes, affecting biological processes.
Comparación Con Compuestos Similares
While Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is relatively unique, similar compounds include other bicyclic derivatives and heterocycles.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3 |
Clave InChI |
UDXXFCWXYXMXLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





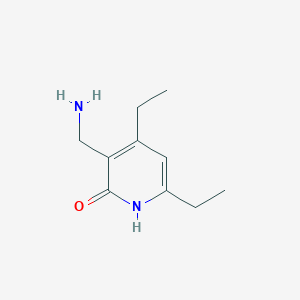

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)
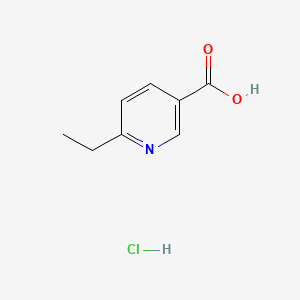
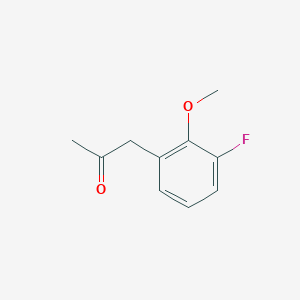
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
